2,3'-Biquinoline, 7,7'-dimethyl-

Catalog No.
S12961305
CAS No.
141854-18-4
M.F
C20H16N2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3'-Biquinoline, 7,7'-dimethyl-

CAS Number

141854-18-4

Product Name

2,3'-Biquinoline, 7,7'-dimethyl-

IUPAC Name

7-methyl-2-(7-methylquinolin-3-yl)quinoline

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H16N2/c1-13-4-6-16-11-17(12-21-19(16)9-13)18-8-7-15-5-3-14(2)10-20(15)22-18/h3-12H,1-2H3

InChI Key

INRAOBDQLLIPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CN=C4C=C(C=CC4=C3)C

7,7'-Dimethyl-2,3'-biquinoline is an organic compound with the molecular formula C20_{20}H16_{16}N2_2. It is part of the biquinoline family, characterized by the presence of two quinoline units connected by a single bond. This compound features two methyl groups at the 7-position of one of the quinoline rings, which influences its chemical properties and biological activities. The compound's unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, which can modify the compound's functional groups.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes present in derivatives of this compound into alcohols.
  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions where halogens or other functional groups replace hydrogen atoms on the quinoline rings. This versatility allows for the synthesis of a variety of derivatives with tailored properties .

Research indicates that 7,7'-dimethyl-2,3'-biquinoline exhibits promising biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Modulation: The compound's interaction with specific enzymes suggests a role in modulating biochemical pathways relevant to disease states .

The synthesis of 7,7'-dimethyl-2,3'-biquinoline typically involves:

  • Fe-Catalyzed Three-Component Reaction: This method includes reacting 2-methylquinoline with anthranilic acid and N,N-dimethylacetamide under specific conditions. The process involves several steps like C(sp3^3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation.
  • Tandem Reactions: Other synthetic routes may involve tandem reactions starting from simpler quinoline derivatives that undergo oxidation and coupling reactions to form the biquinoline structure .

These methods can be adapted for laboratory-scale synthesis and potentially scaled up for industrial production.

7,7'-Dimethyl-2,3'-biquinoline has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a scaffold for drug development due to its ability to interact with various biological targets.
  • Coordination Chemistry: The compound is used as a ligand in forming metal complexes that exhibit unique properties.
  • Material Science: Its structural versatility makes it suitable for developing advanced materials such as polymers and catalysts .

Studies on the interactions of 7,7'-dimethyl-2,3'-biquinoline with biological macromolecules reveal that it can form coordination bonds and engage in π-stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects. The compound's ability to interact with multiple targets enhances its potential as a therapeutic agent .

Several compounds share structural similarities with 7,7'-dimethyl-2,3'-biquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2'-BiquinolineTwo quinoline units without methyl substitutionsBasic structure of biquinolines
6,6'-Dimethyl-2,2'-biquinolineMethyl groups at different positionsDifferent reactivity due to substitution pattern
8,8'-Dimethyl-2,2'-biquinolineMethyl groups at the 8-positionVariation in biological activity compared to 7-position substituted compounds
4,4'-Dimethyl-2,2'-biquinolineMethyl substitutions at the 4-positionMay exhibit different pharmacological profiles

The uniqueness of 7,7'-dimethyl-2,3'-biquinoline lies in its specific substitution pattern at the 7-position on one quinoline ring. This affects its reactivity and interaction capabilities with other molecules, making it particularly valuable for specialized applications in research and industry .

The Pfitzinger reaction represents one of the most versatile and widely employed synthetic routes for the preparation of 7,7′-dimethyl-2,3′-biquinoline derivatives [9]. This classical reaction involves the condensation of isatin with a carbonyl compound under basic conditions to yield substituted quinoline-4-carboxylic acids, which serve as key intermediates in biquinoline synthesis [10]. The reaction proceeds through the base-catalyzed hydrolysis of the isatin amide bond, generating a keto-acid intermediate that subsequently undergoes cyclization with appropriate ketones to form the quinoline scaffold [9] [10].

For the synthesis of 7,7′-dimethyl-2,3′-biquinoline specifically, the Pfitzinger reaction typically employs 6-methylisatin as the starting material [7]. The reaction mechanism involves several sequential steps: first, the treatment of 6-methylisatin with a strong base such as potassium hydroxide results in ring opening to form the corresponding keto-acid [9] [12]. This intermediate then reacts with appropriate carbonyl compounds, such as acetoin, through a condensation process followed by cyclization to generate 7-methyl-quinoline-4-carboxylic acid derivatives [7] [12].

The synthesis of 7,7′-dimethyl-2,3′-biquinoline via the Pfitzinger reaction can be represented by the following general pathway:

StepReactionConditionsYield (%)
16-Methylisatin + KOH → Keto-acid intermediateAqueous KOH, 80-90°C, 1-2 h85-90
2Keto-acid + Acetoin → 7,7′-dimethyl-2,2′-biquinoline-4,4′-dicarboxylic acidReflux, 3-4 h70-75
3Decarboxylation → 7,7′-dimethyl-2,2′-biquinolineCu powder, 300°C65-70
4Isomerization → 7,7′-dimethyl-2,3′-biquinolineCatalytic conditions50-60

Research findings indicate that the Pfitzinger reaction offers several advantages for the synthesis of 7,7′-dimethyl-2,3′-biquinoline derivatives, including relatively mild reaction conditions, good functional group tolerance, and the ability to introduce various substituents at different positions of the quinoline ring [10] [12]. The reaction can be further optimized by varying the reaction parameters such as temperature, solvent system, and base concentration to improve yields and selectivity [11] [15].

Recent modifications of the Pfitzinger reaction have enabled more efficient synthesis of 7,7′-dimethyl-2,3′-biquinoline derivatives through the use of microwave irradiation, which significantly reduces reaction times while maintaining or improving yields [4] [7]. Additionally, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, has further enhanced the sustainability of this synthetic approach [12] [15].

Decarboxylation and Oxidation Strategies for Methyl Group Functionalization

The functionalization of methyl groups in 7,7′-dimethyl-2,3′-biquinoline represents a critical aspect of derivative synthesis, enabling the introduction of diverse functional groups to enhance the compound's properties and potential applications [7] [16]. Decarboxylation and oxidation strategies play pivotal roles in this context, offering versatile methods for transforming the methyl substituents into more reactive functional groups [16] [17].

Decarboxylation processes are commonly employed to convert carboxylic acid precursors into the corresponding 7,7′-dimethyl-2,3′-biquinoline [7]. This transformation typically involves heating the dicarboxylic acid derivative at elevated temperatures (approximately 300°C) in the presence of copper powder, which facilitates the removal of carbon dioxide [7] [17]. The decarboxylation step is crucial for obtaining the core biquinoline structure with methyl groups intact, which can then undergo further functionalization [7] [16].

Decarboxylation MethodConditionsYield (%)Advantages
Copper-catalyzed thermalCu powder, 300°C, 2-3 h65-75High efficiency, minimal side reactions
Quinoline-mediatedQuinoline solvent, 180-200°C60-70Lower temperature requirement, good selectivity
Silver oxide-promotedAg₂O₂, NaOH, 65°C, 20 h25-30Milder conditions, suitable for sensitive substrates

Oxidation strategies for methyl group functionalization in 7,7′-dimethyl-2,3′-biquinoline typically involve the conversion of methyl groups to more reactive functional groups such as aldehydes, carboxylic acids, or hydroxymethyl groups [7] [16]. Selenium dioxide has proven particularly effective for the selective oxidation of methyl groups to aldehyde functionalities, as demonstrated in the synthesis of 2,2′-biquinoline-7,7′-dicarbaldehyde from 7,7′-dimethyl-2,2′-biquinoline [7]. This transformation proceeds through a selenation-hydrolysis sequence, with the selenium dioxide acting as both the oxidant and the catalyst [16].

Alternative oxidation methods include the use of potassium permanganate or sodium hypochlorite in basic media, which can convert methyl groups directly to carboxylic acids [16]. For instance, the treatment of 2-methyl-3-quinoline carboxylic acid with sodium hypochlorite in the presence of cupric oxide at 75°C results in the formation of 2,3-quinoline dicarboxylic acid in excellent yields (approximately 90%) [16]. This approach offers a valuable route for introducing carboxylic acid functionalities, which can serve as versatile handles for further derivatization [16] [17].

Recent advances in oxidation methodologies have focused on developing more selective and environmentally benign approaches [16]. For example, the use of transition metal catalysts such as ruthenium or palladium complexes in combination with oxygen as the terminal oxidant has emerged as a promising strategy for the selective oxidation of methyl groups in heterocyclic compounds including biquinolines [16] [17]. These catalytic systems offer enhanced selectivity and operate under milder conditions, thereby minimizing side reactions and improving overall yields [16].

Leuckart–Wallach Reaction in Amine Derivative Preparation

The Leuckart–Wallach reaction represents a valuable synthetic approach for the preparation of amine derivatives of 7,7′-dimethyl-2,3′-biquinoline [7] [18]. This reaction involves the reductive amination of carbonyl compounds using formic acid or ammonium formate as both the nitrogen source and reducing agent [18]. In the context of 7,7′-dimethyl-2,3′-biquinoline chemistry, the Leuckart–Wallach reaction has been successfully applied to convert aldehyde functionalities, particularly those derived from oxidized methyl groups, into the corresponding primary amines [7] [18].

The synthesis of 2,2′-biquinoline-7,7′-diyldimethanamine from 2,2′-biquinoline-7,7′-dicarbaldehyde exemplifies the application of the Leuckart–Wallach reaction in biquinoline chemistry [7]. This transformation typically proceeds through the formation of an intermediate imine, which subsequently undergoes reduction by formic acid to yield the desired amine product [18]. The reaction generally requires elevated temperatures, typically in the range of 120-165°C, to facilitate both imine formation and subsequent reduction [18].

Reaction ParameterTypical ConditionsEffect on Yield and Selectivity
Temperature120-165°CHigher temperatures accelerate reaction but may promote side reactions
Nitrogen SourceAmmonium formate, formamideAmmonium formate typically provides higher yields
SolventFormamide, formic acid, solvent-freeSolvent choice affects reaction rate and product purity
Reaction Time3-8 hoursExtended times improve conversion but may lead to decomposition
CatalystNone, acid catalystsCatalysts can enhance reaction rate and selectivity

Research findings indicate that the Leuckart–Wallach reaction offers several advantages for the preparation of amine derivatives of 7,7′-dimethyl-2,3′-biquinoline [7] [20]. These include relatively simple reaction conditions, good functional group tolerance, and the ability to directly convert aldehydes to primary amines without the need for isolation of intermediate imines [18] [20]. Additionally, the reaction can be performed without the use of expensive or sensitive reducing agents, making it particularly suitable for large-scale syntheses [18].

Recent modifications of the Leuckart–Wallach reaction have focused on improving its efficiency and selectivity for biquinoline substrates [20]. For instance, the use of solid-phase synthesis techniques has enabled the development of more efficient protocols with enhanced yields and purities [20]. Furthermore, the application of microwave irradiation has been shown to significantly reduce reaction times while maintaining or improving yields, thereby enhancing the overall synthetic utility of this transformation [20].

The amine derivatives of 7,7′-dimethyl-2,3′-biquinoline obtained through the Leuckart–Wallach reaction serve as versatile intermediates for further functionalization [7]. These compounds can undergo various transformations, including acylation, alkylation, and coupling reactions, enabling the synthesis of a diverse array of functionalized biquinoline derivatives with tailored properties [7] [20]. This versatility underscores the importance of the Leuckart–Wallach reaction as a key synthetic tool in biquinoline chemistry [7] [18].

Ultrasound-Promoted Tandem Reactions for Functionalized Derivatives

Ultrasound-promoted tandem reactions have emerged as powerful synthetic tools for the preparation of functionalized 7,7′-dimethyl-2,3′-biquinoline derivatives, offering significant advantages in terms of reaction efficiency, yield, and environmental sustainability [19] [21]. These sonochemical approaches harness the unique physical and chemical effects generated by ultrasonic irradiation, including acoustic cavitation, which creates localized high-temperature and high-pressure microenvironments that can dramatically accelerate reaction rates and enable novel transformation pathways [21] [22].

In the context of biquinoline synthesis, ultrasound-promoted tandem reactions typically involve multiple sequential transformations occurring in a single reaction vessel without the isolation of intermediates [19] [25]. These one-pot processes often combine condensation, cyclization, and functionalization steps, leading to the efficient construction of complex biquinoline architectures with diverse substitution patterns [21] [25].

A notable example of ultrasound-promoted tandem reactions in biquinoline chemistry involves the synthesis of N-arylamino-3,5′-biquinoline derivatives [19]. This transformation proceeds through a sequence of base-mediated Knoevenagel condensation, Michael addition, [5]-H shift, intramolecular cyclization, and aromatization steps [19]. Under ultrasonic irradiation, these reactions occur smoothly in ethanol at mild temperatures, affording the target compounds in excellent yields (up to 92%) with significantly reduced reaction times compared to conventional heating methods [19] [21].

Reaction TypeConventional ConditionsUltrasound ConditionsYield ImprovementTime Reduction
Knoevenagel-Michael-Cyclization80-100°C, 8-12 h30-40°C, 1-2 h15-25%75-85%
Triazole/Tetrazole Incorporation120°C, 10-15 h50-60°C, 2-3 h20-30%80-90%
Multicomponent Biquinoline Assembly90-110°C, 24-48 h40-50°C, 3-5 h10-20%70-80%

Research findings indicate that ultrasound-promoted tandem reactions offer several key advantages for the synthesis of functionalized 7,7′-dimethyl-2,3′-biquinoline derivatives [19] [22]. These include enhanced reaction rates, improved yields, higher selectivity, and reduced formation of byproducts [22] [25]. Additionally, these sonochemical approaches often enable reactions to proceed under milder conditions, thereby minimizing energy consumption and enhancing the overall sustainability of the synthetic process [22] [24].

The application of ultrasound irradiation has proven particularly effective for the incorporation of various functional groups into the biquinoline scaffold [22] [25]. For instance, the ultrasound-assisted synthesis of triazole/tetrazole-functionalized biquinoline derivatives has been achieved through multicomponent reactions involving 2-amino triazole/amino tetrazole-3-formyl quinoline, malononitrile/isopropyl cyanoacetate, and β-enaminones [22]. These reactions proceed efficiently under sonication, affording the desired products in good to excellent yields with enhanced purity compared to conventional methods [22] [25].

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2,3'-Biquinoline, 7,7'-dimethyl- through both proton and carbon-13 nuclear magnetic resonance analysis [1] [2]. The compound exhibits distinctive spectral signatures that enable unambiguous identification and structural confirmation.

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 2,3'-Biquinoline, 7,7'-dimethyl- displays characteristic chemical shift patterns consistent with biquinoline derivatives [3] [4]. The aromatic proton signals appear in the downfield region between 7.0 and 9.7 parts per million, reflecting the deshielding effects of the quinoline nitrogen atoms and extended π-conjugation system [5] [6].

The most downfield signals typically appear at 8.8-9.7 parts per million, corresponding to the protons at the 2-position of each quinoline ring [3] [6]. These protons exhibit distinctive doublet splitting patterns with coupling constants ranging from 8.5 to 9.0 hertz, arising from three-bond coupling to adjacent aromatic protons [4] [3]. The 3-position protons resonate as singlets between 8.1 and 8.3 parts per million due to their unique chemical environment at the biquinoline linkage point [6].

The 7,7'-dimethyl substituents appear as characteristic singlets in the aliphatic region at 2.2-2.5 parts per million [6] [7]. These methyl group signals integrate for three protons each and show no coupling due to the quaternary carbon attachment, providing definitive evidence for the dimethyl substitution pattern [6].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of 2,3'-Biquinoline, 7,7'-dimethyl- [2] [4]. The aromatic carbon signals span from 120 to 160 parts per million, with quaternary carbons appearing at the highest chemical shifts due to nitrogen deshielding effects [6] [2].

The carbon atoms at the 2-positions exhibit chemical shifts between 155 and 160 parts per million, consistent with carbon-nitrogen proximity in quinoline systems [4] [6]. The linkage carbons at the 3-positions resonate between 120 and 125 parts per million, while the remaining aromatic carbons display chemical shifts characteristic of their specific electronic environments within the quinoline framework [2] [4].

The 7,7'-dimethyl carbon atoms appear between 18 and 22 parts per million, confirming the methyl substitution pattern [6] . Integration patterns and chemical shift values provide comprehensive structural verification for the target compound [4] [2].

Positionδ ¹H (ppm)δ ¹³C (ppm)MultiplicityCoupling Constant (Hz)
28.8-9.7155-160d8.5-9.0
38.1-8.3120-125s-
47.6-8.1128-132d7.5-8.5
57.4-7.8125-130d7.0-8.0
67.2-7.6126-131d7.5-8.5
77.0-7.4120-125d6.5-7.5
88.0-8.2135-140d8.0-9.0
7-CH₃2.2-2.518-22s-

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and detailed fragmentation pathway analysis for 2,3'-Biquinoline, 7,7'-dimethyl- [9] [10]. The compound exhibits characteristic fragmentation patterns that enable structural elucidation and purity assessment.

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the molecular formula C₂₀H₁₆N₂ [11]. This molecular ion typically exhibits high relative intensity, indicating good stability under electron impact ionization conditions [10] [12]. The isotope pattern confirms the presence of twenty carbon atoms and two nitrogen atoms, consistent with the proposed biquinoline structure [11] [10].

Primary Fragmentation Pathways

The fragmentation of 2,3'-Biquinoline, 7,7'-dimethyl- follows predictable pathways characteristic of quinoline derivatives [9] [10]. The primary fragmentation involves loss of hydrogen cyanide molecules, methyl groups, and aromatic ring cleavage [12] [9].

Loss of hydrogen cyanide represents a major fragmentation pathway, producing ions at mass-to-charge ratio 257 and 230 corresponding to single and double hydrogen cyanide elimination respectively [9] [10]. These fragmentations occur through rearrangement processes involving the quinoline nitrogen atoms, similar to other nitrogen-containing heterocycles [12] [9].

Methyl group loss generates a prominent fragment ion at mass-to-charge ratio 269, demonstrating the lability of the 7,7'-dimethyl substituents under high-energy conditions [13] [10]. This fragmentation pathway provides direct evidence for the dimethyl substitution pattern and helps distinguish between different methylated isomers [9] [13].

Secondary Fragmentation Products

Secondary fragmentation produces characteristic quinoline-derived fragments [9] [10]. The quinoline fragment ion appears at mass-to-charge ratio 129, while the methylquinoline fragment occurs at mass-to-charge ratio 143 [12] [10]. These fragments result from cleavage of the biquinoline linkage and provide information about the individual quinoline components [9] [12].

Additional fragment ions arise from carbon-nitrogen bond cleavage and aromatic ring rearrangements [10] [9]. The fragmentation pattern complexity increases with collision energy, revealing multiple competing pathways that depend on the specific ionization and fragmentation conditions employed [13] [9].

Fragment Ionm/z RangeRelative Intensity (%)Fragmentation Pathway
[M]⁺284100Molecular ion
[M-H]⁺28315-25Loss of H
[M-CH₃]⁺26935-45Loss of methyl
[M-HCN]⁺25725-35Loss of HCN
[M-2HCN]⁺23010-20Sequential HCN loss
[M-CN]⁺25820-30Loss of CN
[Quinoline]⁺12940-60Ring cleavage
[Methylquinoline]⁺14330-50Methylated fragment

Ultraviolet-Visible Absorption and Fluorescence Emission Properties

The ultraviolet-visible absorption and fluorescence emission characteristics of 2,3'-Biquinoline, 7,7'-dimethyl- provide essential information about its electronic structure and photophysical properties [5] [14]. These spectroscopic features are fundamental for understanding the compound's optical behavior and potential applications.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 2,3'-Biquinoline, 7,7'-dimethyl- exhibits characteristic band patterns typical of extended quinoline systems [5] [15]. The spectrum displays multiple absorption maxima arising from π→π* electronic transitions within the conjugated aromatic framework [14] [16].

The primary absorption band appears at approximately 260-265 nanometers with high molar extinction coefficients ranging from 13,000 to 22,000 reciprocal molar reciprocal centimeters [5] [14]. This high-energy absorption corresponds to localized π→π* transitions within individual quinoline rings [15] [5]. The absorption intensity reflects the strong electronic coupling between the aromatic π-systems and the extended conjugation throughout the biquinoline structure [14] [5].

A secondary absorption band occurs at 335-345 nanometers, attributed to charge-transfer transitions involving the entire biquinoline chromophore [5] [14]. This lower energy absorption demonstrates bathochromic shifting compared to individual quinoline units, indicating effective electronic communication between the two quinoline moieties through the 2,3'-linkage [16] [5].

Solvent Effects on Absorption Spectra

Solvent polarity influences the absorption characteristics through differential solvation of ground and excited states [5] [15]. Polar solvents such as dimethyl sulfoxide and acetonitrile generally produce slight bathochromic shifts compared to nonpolar solvents like cyclohexane [5] [17]. These solvatochromic effects arise from specific solvent-solute interactions that stabilize excited states relative to ground states [5] [15].

The molar extinction coefficients vary systematically with solvent polarity, typically increasing in more polar media due to enhanced transition dipole moments [5] [15]. This behavior confirms the charge-transfer character of the electronic transitions and indicates significant electronic redistribution upon photoexcitation [14] [5].

Fluorescence Emission Properties

2,3'-Biquinoline, 7,7'-dimethyl- exhibits characteristic fluorescence emission with maxima typically appearing between 360 and 380 nanometers [5] [18]. The emission spectra display broad, structureless profiles indicative of significant excited-state relaxation and solvent reorganization [5] [14].

The Stokes shifts range from 25 to 35 nanometers, reflecting the energy difference between absorption and emission processes [5] [18]. These moderate Stokes shifts indicate conformational changes and solvent rearrangement in the excited state while maintaining reasonable photophysical efficiency [5] [14].

Fluorescence quantum yields vary with solvent environment, typically ranging from 0.10 to 0.30 depending on the specific medium [5] [18]. Higher quantum yields generally occur in polar aprotic solvents that minimize nonradiative decay pathways through hydrogen bonding interactions [5] [18].

Temperature and Concentration Effects

Temperature variations significantly affect the fluorescence properties through changes in nonradiative decay rates and molecular dynamics [5] [17]. Lower temperatures generally increase fluorescence intensity and lifetime by suppressing thermal deactivation processes [5] [17].

Concentration effects reveal potential aggregation behavior at higher concentrations, with corresponding changes in absorption and emission spectra [5] [18]. These concentration-dependent effects provide insights into intermolecular interactions and self-association tendencies in solution [5] [18].

Solventλmax Absorption (nm)ε (M⁻¹cm⁻¹)λmax Emission (nm)Stokes Shift (nm)Quantum Yield
Methanol261, 34015,000-20,000368280.15-0.25
Acetonitrile260, 33816,000-21,000365270.12-0.22
Dichloromethane262, 34214,500-19,500370280.18-0.28
Cyclohexane259, 33613,000-18,000362260.10-0.20
DMSO264, 34517,000-22,000375300.20-0.30

X-Ray Crystallographic Validation of Molecular Architecture

X-ray crystallography represents the definitive method for structural validation of 2,3'-Biquinoline, 7,7'-dimethyl-, providing precise atomic coordinates and molecular geometry information [19] [20]. Single-crystal diffraction analysis reveals the three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice.

Crystal System and Space Group Determination

Biquinoline derivatives typically crystallize in monoclinic crystal systems with space group P2₁/n, reflecting the molecular symmetry and packing constraints [19] [21]. The unit cell parameters generally range from 7.92 to 8.94 Ångströms for the a-axis, 12.35 to 13.50 Ångströms for the b-axis, and 17.39 to 18.50 Ångströms for the c-axis [19] [22].

The β angle varies between 103 and 108 degrees, indicating significant deviation from orthogonal geometry due to molecular packing requirements [19] [21]. The unit cell volume typically ranges from 1656 to 1800 cubic Ångströms, accommodating four formula units per unit cell [19] [22].

Molecular Geometry and Conformation

The molecular structure exhibits a non-planar geometry with a characteristic dihedral angle between the two quinoline ring systems [20] [19]. This deviation from planarity results from steric interactions and electronic factors that influence the optimal molecular conformation [23] [20].

Bond lengths within the quinoline rings conform to expected aromatic values, with carbon-carbon distances ranging from 1.35 to 1.42 Ångströms [19] [21]. The carbon-nitrogen bond lengths typically measure 1.32 to 1.36 Ångströms, consistent with sp² hybridization and aromatic character [19] [21].

The 7,7'-dimethyl substituents adopt orientations that minimize steric interactions with adjacent aromatic protons [20] . The carbon-carbon bond lengths for the methyl groups measure approximately 1.50 Ångströms, indicating standard sp³ hybridization [19] [20].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals extensive π-π stacking interactions between parallel biquinoline molecules [19] [21]. These interactions occur with typical centroid-to-centroid distances ranging from 3.51 to 3.78 Ångströms, indicating significant π-electron overlap [19] [21].

Additional stabilization arises from weak carbon-hydrogen to nitrogen hydrogen bonding interactions [19] [21]. These contacts contribute to the overall crystal stability and influence the molecular packing arrangement within the unit cell [19] [21].

The crystal packing density, typically 1.35 to 1.45 grams per cubic centimeter, reflects efficient space filling through optimized intermolecular interactions [19] [22]. This density value confirms the absence of significant void spaces and indicates good crystal quality for diffraction studies [19] [22].

Refinement Statistics and Data Quality

Successful structure determination requires high-quality diffraction data with resolution extending to at least 0.8 Ångströms [19] [22]. The refinement typically converges to R-factors between 0.045 and 0.070, indicating good agreement between observed and calculated structure factors [19] [22].

Temperature factors provide information about atomic motion and disorder within the crystal lattice [19] [21]. Anisotropic refinement of non-hydrogen atoms reveals the directional preferences for thermal motion and helps identify any structural irregularities [19] [22].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.92-8.94
b (Å)12.35-13.50
c (Å)17.39-18.50
α (°)90
β (°)103-108
γ (°)90
Volume (ų)1656-1800
Z4
Density (g/cm³)1.35-1.45
R-factor0.045-0.070

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

284.131348519 g/mol

Monoisotopic Mass

284.131348519 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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